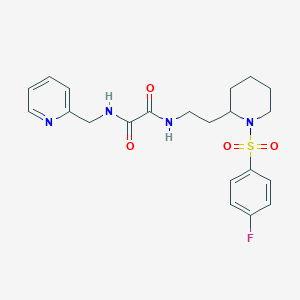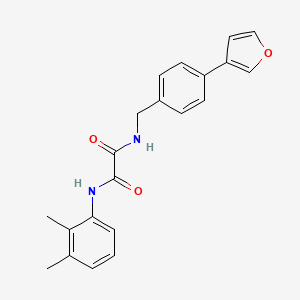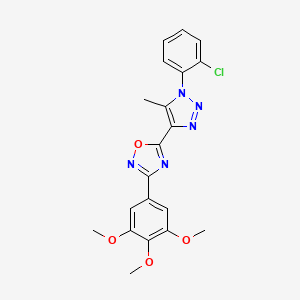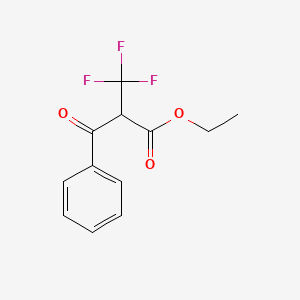![molecular formula C22H23FN4O3 B3004747 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775313-81-9](/img/structure/B3004747.png)
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements. The molecule contains a 1,2,4-triazole ring, a common motif in medicinal chemistry, often associated with antifungal and antibacterial properties . The presence of a piperidine ring, which is frequently found in neurological active compounds, suggests potential receptor binding capabilities . The fluorophenoxy moiety could also imply the molecule's ability to interact with various biological targets, as fluorine atoms are often included in drug design to enhance binding affinity and metabolic stability .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, halogenated 4-(phenoxymethyl)piperidines, which share some structural similarities with the compound , were synthesized using in vitro receptor binding assays and their log P values were estimated using HPLC analysis . Another related synthesis involves the annulation of 2-aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones in the presence of acetic acid . These methods could potentially be adapted to synthesize the compound of interest, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-triazole ring, which is known to be a versatile scaffold in drug design due to its resemblance to the peptide bond and its ability to mimic the planar amide bond geometry . The piperidine ring is a saturated heterocycle that can adopt different conformations, influencing the compound's ability to interact with biological targets . The fluorophenoxy group is a halogenated aromatic moiety that can engage in halogen bonding and influence the electronic distribution within the molecule .
Chemical Reactions Analysis
The compound's reactivity can be inferred from its functional groups. The acetyl group attached to the piperidine nitrogen may be susceptible to nucleophilic attack, while the fluorine atom on the phenoxy ring could influence electrophilic aromatic substitution reactions . The triazole ring is relatively stable but can participate in click chemistry reactions, which are often used to attach various substituents to the core structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include moderate to high lipophilicity due to the presence of aromatic rings and a piperidine moiety, which could affect its ability to cross biological membranes . The molecule's solubility in aqueous and organic solvents would be influenced by the presence of the triazole ring and the acetyl group, potentially increasing its solubility compared to purely hydrophobic compounds . The fluorine atom could also affect the compound's metabolic stability and pharmacokinetics .
Applications De Recherche Scientifique
1. Antagonist Activity in Neuropharmacology
Research indicates that derivatives of 1,2,4-triazol-3-one show promise as neuropharmacological agents, specifically as 5-HT2 receptor antagonists. This property is essential in the development of treatments for various psychiatric disorders. For instance, Watanabe et al. (1992) synthesized compounds including 1,2,4-triazol-3-one derivatives which demonstrated significant 5-HT2 antagonist activity, comparable to established drugs like ritanserin (Watanabe et al., 1992).
2. Antimicrobial Properties
These compounds have also been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests their potential in addressing bacterial and fungal infections.
3. Potential Anti-Cancer Activity
Research into 1,2,4-triazol-3-one derivatives also includes investigations into their anti-cancer properties. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, revealing promising anti-cancer activity through molecular docking studies (Karayel, 2021).
4. Structural Analyses for Drug Design
The structural characteristics of 1,2,4-triazoles are crucial in drug design. Shukla et al. (2017) analyzed biologically active derivatives of 1,2,4-triazoles, emphasizing the role of various intermolecular interactions in molecular packing, which is vital for drug development (Shukla et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-15-2-6-18(7-3-15)27-21(24-25-22(27)29)16-10-12-26(13-11-16)20(28)14-30-19-8-4-17(23)5-9-19/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZOVBYTLTYHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3004667.png)
![3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B3004668.png)

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)
![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)

![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)

![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)



